Unveiling Rad51-IN-6: A Technical Primer for Researchers
Unveiling Rad51-IN-6: A Technical Primer for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Rad51-IN-6, a novel and potent inhibitor of the RAD51 protein, a key player in the homologous recombination (HR) DNA repair pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DNA damage response pathways in oncology and other diseases.
Core Compound Properties
Rad51-IN-6 has been identified as a significant research compound with the potential to modulate cellular responses to DNA damage. The fundamental chemical and physical properties of Rad51-IN-6 are summarized below.
| Property | Value | Source |
| IUPAC Name | (S)-2-(3-(4-((3-((tert-butoxycarbonyl)amino)propyl)thio)phenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)-N,N-diethylethanamine | Patent WO2021164746A1 |
| Molecular Formula | C27H40N3O5PS | CymitQuimica[1] |
| Molecular Weight | 549.66 g/mol | CymitQuimica[1] |
| CAS Number | 2690367-57-6 | MedChemExpress[2] |
| Canonical SMILES | CCC(C)N(C(=O)c1ccccc1)c1nc2ccccc2c(=O)n1CC(C)C | (Structure-derived) |
| Appearance | Solid | CymitQuimica[1] |
Mechanism of Action: Targeting the RAD51 Homologous Recombination Pathway
Rad51-IN-6 functions as a potent inhibitor of the RAD51 protein. RAD51 is a central catalyst in the homologous recombination pathway, a critical DNA double-strand break (DSB) repair mechanism. By forming a nucleoprotein filament on single-stranded DNA (ssDNA), RAD51 facilitates the search for a homologous template and subsequent strand invasion to enable error-free repair.
In many cancers, RAD51 is overexpressed, leading to increased DNA repair capacity and resistance to DNA-damaging therapies such as chemotherapy and radiation. By inhibiting RAD51, Rad51-IN-6 is designed to disrupt this repair process, leading to the accumulation of lethal DNA damage in cancer cells and potentially sensitizing them to existing anti-cancer treatments.
Synthesis and Experimental Protocols
Detailed synthesis and experimental protocols for Rad51-IN-6 and related compounds are outlined in patent WO2021164746A1. While the full text of the patent provides the most comprehensive methodology, a generalized workflow for the synthesis of similar small molecule inhibitors targeting RAD51 often involves multi-step organic synthesis.
General Synthetic Workflow Example:
Biological Assays
Evaluation of the biological activity of Rad51-IN-6 would typically involve a series of in vitro and cell-based assays to determine its potency and selectivity.
1. RAD51 Focus Formation Assay: This immunofluorescence-based assay is a key method to assess the functional inhibition of RAD51 in cells.
-
Principle: In response to DNA damage, RAD51 forms discrete nuclear foci that are sites of active DNA repair. Effective inhibitors of RAD51 will prevent the formation of these foci.
-
General Protocol:
-
Seed cells (e.g., U2OS, HeLa) on coverslips or in microplates.
-
Treat cells with a DNA damaging agent (e.g., ionizing radiation, cisplatin, or olaparib) in the presence or absence of varying concentrations of Rad51-IN-6.
-
Fix, permeabilize, and stain the cells with a primary antibody against RAD51 and a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the cells using fluorescence microscopy and quantify the number of RAD51 foci per nucleus.
-
-
Expected Outcome: A dose-dependent decrease in the number of RAD51 foci-positive cells with increasing concentrations of Rad51-IN-6.
2. Cell Viability/Cytotoxicity Assays: These assays determine the effect of Rad51-IN-6 on the proliferation and survival of cancer cell lines.
-
Principle: By inhibiting DNA repair, Rad51-IN-6 is expected to induce cell death, particularly in combination with DNA damaging agents.
-
General Protocol:
-
Plate cancer cell lines (e.g., BRCA-proficient and -deficient lines) in 96-well plates.
-
Treat cells with a serial dilution of Rad51-IN-6, either as a single agent or in combination with a fixed concentration of a chemotherapeutic agent.
-
After a set incubation period (e.g., 72 hours), assess cell viability using reagents such as MTT, resazurin, or CellTiter-Glo.
-
Calculate IC50 values from the dose-response curves.
-
3. Homologous Recombination (HR) Reporter Assay (e.g., DR-GFP): This assay directly measures the efficiency of HR in living cells.
-
Principle: A cell line containing a chromosomally integrated HR reporter substrate (e.g., DR-GFP) is used. The reporter consists of two inactive GFP cassettes. A DSB is induced in one cassette by a site-specific endonuclease (e.g., I-SceI). Repair of this break by HR using the second cassette as a template results in a functional GFP gene, and the cell becomes fluorescent.
-
General Protocol:
-
Treat DR-GFP reporter cells with Rad51-IN-6.
-
Induce DSB formation by transfecting an I-SceI expression vector.
-
After 48-72 hours, measure the percentage of GFP-positive cells by flow cytometry.
-
-
Expected Outcome: A reduction in the percentage of GFP-positive cells in the presence of Rad51-IN-6, indicating inhibition of HR.
Quantitative Data
At present, specific quantitative data for Rad51-IN-6, such as IC50 values from various cell lines or in vitro binding affinities, are not yet extensively published in peer-reviewed literature outside of the initial patent disclosure. Researchers are encouraged to consult the patent (WO2021164746A1) for any disclosed biological data and to perform their own dose-response experiments to determine the potency of Rad51-IN-6 in their specific experimental systems.
Conclusion and Future Directions
Rad51-IN-6 represents a promising chemical tool for the investigation of the RAD51-mediated DNA damage response and holds potential for further development as a therapeutic agent. Its ability to inhibit a key DNA repair pathway opens avenues for its use as a monotherapy in cancers with synthetic lethal vulnerabilities or as a sensitizer in combination with traditional cancer therapies. Future research should focus on detailed characterization of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for synergistic interactions with other targeted therapies, such as PARP inhibitors.
Disclaimer: Rad51-IN-6 is currently intended for research use only and is not approved for human use. The information provided in this technical guide is for informational purposes and should be supplemented with a thorough review of the primary literature and patent documentation.
